(S)-V-0219 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H26ClF3N4O2 |

|---|---|

分子量 |

446.9 g/mol |

IUPAC 名称 |

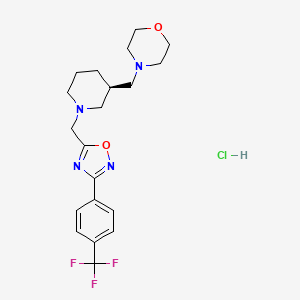

4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride |

InChI |

InChI=1S/C20H25F3N4O2.ClH/c21-20(22,23)17-5-3-16(4-6-17)19-24-18(29-25-19)14-27-7-1-2-15(13-27)12-26-8-10-28-11-9-26;/h3-6,15H,1-2,7-14H2;1H/t15-;/m0./s1 |

InChI 键 |

PTRIYHLSBQMDQM-RSAXXLAASA-N |

手性 SMILES |

C1C[C@H](CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4.Cl |

规范 SMILES |

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4.Cl |

产品来源 |

United States |

Foundational & Exploratory

(S)-V-0219 Hydrochloride: A Deep Dive into its Mechanism of Action on the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

(S)-V-0219 hydrochloride is a potent, orally active small molecule that acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its influence on key signaling pathways and its characterization through various in vitro and in vivo studies.

Core Mechanism: Positive Allosteric Modulation of GLP-1R

This compound enhances the signaling of the endogenous GLP-1 peptide at its receptor.[2][3] Unlike orthosteric agonists that directly bind to the primary ligand binding site, PAMs like this compound bind to a distinct, allosteric site on the receptor. This binding potentiates the receptor's response to the natural ligand, leading to amplified downstream signaling. This mechanism of action is crucial as it preserves the natural, glucose-dependent activity of GLP-1R, potentially reducing the risk of hypoglycemia.[3][4]

The modulatory effect of this compound has been demonstrated to be mediated by the GLP-1R, as its effects are antagonized by the GLP-1R antagonist exendin(9-39)-NH2.[3] Furthermore, the in vivo activity of this compound was not observed in GLP-1R knockout mice, confirming its on-target action.[3]

In Vitro Characterization

The in vitro effects of this compound have been characterized through a series of key cellular assays, demonstrating its potentiation of GLP-1R signaling.

Calcium Mobilization

In HEK-293 cells stably expressing the human GLP-1R (hGLP-1R), this compound potentiates GLP-1-induced calcium fluxes.[1] Both the (S) and (R) enantiomers were shown to activate calcium fluxes and induce a similar potentiation of GLP-1-stimulated receptor activation, resulting in a two-fold increase of the maximum agonist signal.[4]

cAMP Production

This compound demonstrates a clear concentration-dependent potentiation of GLP-1-stimulated cAMP production in HEK-293 cells expressing GLP-1R.[3][5] Maximum efficacy was observed at a concentration of 0.1 nM, which produced a maximal potentiation effect 42% higher than that of GLP-1 alone.[3] Notably, this potentiation did not significantly alter the EC50 value of GLP-1.[3]

Insulin Secretion

In the rat insulinoma cell line INS-1, this compound potentiates GLP-1-induced insulin secretion under high glucose conditions.[3] The most effective potentiation, a 1.8-fold increase, was observed at a concentration of 0.1 nM.[3] When co-administered with a fixed concentration of GLP-1 (0.2 nM), this compound exhibited an EC50 of 0.008 nM for the potentiation of insulin secretion, highlighting its extraordinary potency.[3] A similar potentiation of GLP-1-induced insulin secretion was also observed in the human pancreatic cell line EndoC-βH1.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro activity of this compound.

| Assay | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | HEK-293 hGLP-1R | EC50 | 10 nM | [4] |

| cAMP Production | HEK-293 GLP-1R | Potentiation of GLP-1 | 42% higher than GLP-1 alone at 0.1 nM | [3] |

| Insulin Secretion | INS-1 | Potentiation of GLP-1 | 1.8-fold at 0.1 nM | [3] |

| Insulin Secretion | INS-1 | EC50 (in presence of 0.2 nM GLP-1) | 0.008 nM | [3] |

| Insulin Secretion | INS-1 | EC50 of GLP-1 potentiation | 0.25 nM | [3] |

| Antagonism of Potentiation | INS-1 | IC50 of exendin(9-39)-NH2 | 6.3 nM | [3] |

In Vivo Efficacy

In vivo studies in rodent models have demonstrated the therapeutic potential of this compound for the treatment of "diabesity" (diabetes in the context of obesity).[3][6]

Glucose Homeostasis

Intraperitoneal administration of this compound (0.04 and 0.2 mg/kg) improved glucose handling in normal male Wistar rats.[1] The compound was also orally active at 0.4 mg/kg in fatty diabetic Zucker rats.[1]

Feeding Behavior

Intracerebroventricular (i.c.v.) administration of this compound (0.1-5 μg/kg) decreased feeding in 12-hour fasted male Wistar rats.[1] It also potentiated the feeding inhibition induced by the GLP-1R agonist exendin-4, reducing its IC50 from 394 ng to 89 ng when co-administered at 1 μg/kg (i.c.v.).[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the characterization of this compound.

Caption: GLP-1R signaling pathway modulated by this compound.

Caption: Workflow for the in vitro cAMP production assay.

Caption: Workflow for the in vitro insulin secretion assay.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further research.

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration upon receptor activation.

-

Cell Line: HEK-293 cells stably expressing human GLP-1R.

-

Method: A functional whole-cell assay based on flow cytometry is utilized.

-

Procedure:

-

Cells are loaded with a calcium-sensitive dye.

-

Test compounds, such as this compound, are added to the cells and incubated for 10 minutes.

-

A sub-maximal concentration (EC25) of GLP-1 is then added to stimulate the receptor.

-

The resulting fluorescence, indicating calcium mobilization, is measured by flow cytometry.

-

The percentage of responding cells is determined and compared to a control receiving only GLP-1.[3][4]

-

cAMP Production Assay

This assay quantifies the production of the second messenger cyclic AMP following GLP-1R activation.

-

Cell Line: HEK-293 cells expressing GLP-1R.

-

Method: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Procedure:

-

HEK-293 cells expressing GLP-1R are seeded in a 384-well plate.

-

Cells are incubated with varying concentrations of this compound in the presence of a fixed concentration of GLP-1.

-

Following incubation, cells are lysed.

-

The lysate is then incubated with HTRF reagents (a cAMP-d2 acceptor and an anti-cAMP cryptate donor).

-

The HTRF signal is read on a compatible plate reader, which is inversely proportional to the amount of cAMP produced.

-

Insulin Secretion Assay

This assay measures the amount of insulin released from pancreatic beta-cells in response to stimulation.

-

Cell Line: INS-1 rat insulinoma cells.

-

Procedure:

-

INS-1 cells are seeded in 24-well plates.

-

Cells are pre-incubated in a low glucose buffer to establish a baseline.

-

The buffer is then replaced with a high glucose buffer containing varying concentrations of GLP-1 and this compound.

-

After a defined incubation period, the supernatant is collected.

-

The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[3]

-

Conclusion

This compound is a highly potent, orally active positive allosteric modulator of the GLP-1R. Its mechanism of action, centered on the potentiation of endogenous GLP-1 signaling, offers a promising therapeutic strategy for type 2 diabetes and obesity. The comprehensive in vitro and in vivo data highlight its ability to enhance glucose-dependent insulin secretion and reduce food intake, supporting its continued investigation and development as a novel treatment for "diabesity".[3][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Glucagon-Like Peptide-1 Receptor Agonist and Glucagon Increase Glucose-Stimulated Insulin Secretion in Beta Cells via Distinct Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery and Synthesis of (S)-V-0219 Hydrochloride: A Novel Positive Allosteric Modulator of the GLP-1 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-V-0219 hydrochloride is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] This document provides a comprehensive overview of the discovery, enantioselective synthesis, and pharmacological characterization of this promising therapeutic agent for "diabesity," a term highlighting the interconnectedness of type 2 diabetes and obesity.[1][3] Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative data and a visualization of its mechanism of action and discovery workflow.

Introduction

The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity.[1] Current therapies primarily consist of injectable peptidic agonists of the GLP-1R.[1] The development of orally bioavailable small-molecule positive allosteric modulators (PAMs) offers several potential advantages, including improved patient compliance and a different pharmacological profile that may reduce some of the side effects associated with direct agonists.[1] this compound has emerged as a significant lead in this area, demonstrating subnanomolar potency in the potentiation of insulin secretion and remarkable in vivo activity in rodent models of obesity and diabetes.[1]

Discovery of (S)-V-0219

The discovery of V-0219 originated from a high-throughput screening of a chemical library of approximately 2,500 compounds.[3] This screening identified an oxadiazole-containing hit compound as a putative modulator of the GLP-1 receptor.[3] Subsequent structure-activity relationship (SAR) studies on derivatives with various piperidine substituents led to the identification of V-0219 (racemic mixture) as a potent PAM of the GLP-1R.[3] Recognizing that V-0219 contains a chiral center, an enantioselective synthesis was undertaken, which revealed that the (S)-enantiomer is the biologically active form.[1]

Drug Discovery Workflow

The discovery process followed a logical progression from initial screening to in vivo validation.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound is achieved through a multi-step process, starting from the commercially available (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The key steps involve the synthesis of the piperidine moiety, the formation of the oxadiazole heterocycle, the coupling of these two fragments, and final deprotection and salt formation.

Synthesis of Key Intermediates

A detailed, step-by-step experimental protocol for the synthesis of this compound is provided below. This protocol is based on the information provided in the primary literature and employs standard organic chemistry techniques.

Step 1: Synthesis of (S)-tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate

-

To a solution of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate in a suitable solvent such as dichloromethane, add a mild oxidizing agent (e.g., Dess-Martin periodinane) to yield the corresponding aldehyde.

-

The crude aldehyde is then subjected to reductive amination with morpholine in the presence of a reducing agent like sodium triacetoxyborohydride to afford (S)-tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate.

Step 2: Synthesis of 5-(chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

-

This intermediate can be synthesized from 4-(trifluoromethyl)benzonitrile. The nitrile is converted to the corresponding amidoxime by reaction with hydroxylamine.

-

The amidoxime is then reacted with chloroacetyl chloride to form an O-acyl amidoxime, which undergoes cyclization upon heating to yield the desired 5-(chloromethyl)-1,2,4-oxadiazole derivative.

Final Assembly and Salt Formation

Step 3: Synthesis of (S)-V-0219

-

The Boc-protected piperidine intermediate from Step 1 is deprotected using an acid such as trifluoroacetic acid (TFA) in dichloromethane to give (S)-3-(morpholinomethyl)piperidine.

-

The resulting secondary amine is then alkylated with 5-(chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole from Step 2 in the presence of a base like potassium carbonate in a solvent such as acetonitrile to yield (S)-V-0219 as a free base.

Step 4: Formation of this compound

-

The free base of (S)-V-0219 is dissolved in a suitable solvent like diethyl ether.

-

A solution of hydrochloric acid in diethyl ether is added dropwise to precipitate this compound, which is then collected by filtration and dried.

Pharmacological Characterization

This compound acts as a positive allosteric modulator of the GLP-1R, enhancing the receptor's response to its endogenous ligand, GLP-1.

GLP-1R Signaling Pathway

The binding of GLP-1 to its receptor activates a cascade of intracellular signaling events, primarily through the Gαs protein pathway, leading to increased cAMP production and subsequent potentiation of glucose-stimulated insulin secretion. (S)-V-0219 binds to an allosteric site on the receptor, enhancing this signaling cascade.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for (S)-V-0219.

Table 1: In Vitro Activity of (S)-V-0219

| Assay | Cell Line | Parameter | Value |

| cAMP Accumulation | HEK-293 (hGLP-1R) | EC50 (nM) | 0.1 |

| Insulin Secretion | INS-1E | EC50 (nM) | 0.008 |

| hERG Inhibition | HEK-293 | IC50 (µM) | >10 |

Table 2: In Vivo Efficacy of (S)-V-0219

| Animal Model | Administration | Dose (mg/kg) | Effect |

| Normal Mice | i.p. | 0.1 | Improved glucose tolerance |

| Diabetic Zucker Rats | i.p. | 2 | Improved glucose handling |

| Fasted Wistar Rats | i.c.v. | 0.001-0.005 | Reduced food intake |

| Fasted Mice | i.g. | 0.4 | Reduced food intake |

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of (S)-V-0219 to potentiate GLP-1-induced cyclic AMP production.

-

Cell Culture: HEK-293 cells stably expressing the human GLP-1R are cultured in DMEM supplemented with 10% FBS and appropriate antibiotics.

-

Assay Procedure:

-

Cells are seeded into 384-well plates and incubated overnight.

-

The culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for a short period.

-

(S)-V-0219 is added at various concentrations, followed by the addition of a sub-maximal concentration of GLP-1 (e.g., EC20).

-

The cells are incubated for 30 minutes at 37°C.

-

The reaction is stopped, and intracellular cAMP levels are measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

-

Data Analysis: The data are normalized to the response of GLP-1 alone and fitted to a four-parameter logistic equation to determine the EC50 value.

In Vitro Insulin Secretion Assay

This assay determines the effect of (S)-V-0219 on glucose-stimulated insulin secretion in a pancreatic beta-cell line.

-

Cell Culture: INS-1E cells are maintained in RPMI-1640 medium supplemented with 10% FBS, sodium pyruvate, and β-mercaptoethanol.

-

Assay Procedure:

-

Cells are seeded in 24-well plates and grown to confluence.

-

Prior to the assay, cells are pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) for 2 hours.

-

The pre-incubation buffer is replaced with KRBB containing a high concentration of glucose (e.g., 16.7 mM) and varying concentrations of (S)-V-0219, with or without a fixed concentration of GLP-1.

-

After a 1-hour incubation, the supernatant is collected.

-

Insulin concentration in the supernatant is quantified using an ELISA kit.

-

-

Data Analysis: Insulin secretion is normalized to the total protein content of the cells in each well.

Intraperitoneal Glucose Tolerance Test (IPGTT)

This in vivo assay assesses the effect of (S)-V-0219 on glucose metabolism in mice.

-

Animals: Male C57BL/6 mice are used.

-

Procedure:

-

Mice are fasted overnight (approximately 16 hours) with free access to water.

-

This compound or vehicle is administered via intraperitoneal (i.p.) injection.

-

After 30 minutes, a baseline blood glucose measurement is taken from the tail vein.

-

A glucose solution (2 g/kg) is administered via i.p. injection.

-

Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose injection.

-

-

Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated and compared between the treated and vehicle groups.

Conclusion

This compound is a potent and orally active positive allosteric modulator of the GLP-1R with a promising preclinical profile for the treatment of "diabesity."[1][3] Its discovery and synthesis represent a significant advancement in the development of small-molecule therapies targeting the GLP-1R. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the fields of metabolic diseases and drug discovery. Further investigation into the long-term efficacy and safety of (S)-V-0219 is warranted to fully elucidate its therapeutic potential.

References

(S)-V-0219 Hydrochloride: A Small Molecule GLP-1R Positive Allosteric Modulator for Glycemic Control and Appetite Regulation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

(S)-V-0219 hydrochloride has emerged as a promising orally active small molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As the active enantiomer of V-0219, this compound has demonstrated significant potential in preclinical studies for the treatment of type 2 diabetes and obesity. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols utilized in its characterization.

Core Mechanism of Action

This compound functions as a PAM at the GLP-1R, a class B G protein-coupled receptor crucial for regulating glucose homeostasis and appetite. Unlike orthosteric agonists that directly bind to the primary ligand-binding site, this compound binds to an allosteric site on the receptor. This binding potentiates the signaling of the endogenous ligand, GLP-1, leading to enhanced downstream effects. The primary signaling cascade involves the activation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. This, in turn, triggers protein kinase A (PKA) and exchange protein activated by cAMP (Epac), culminating in glucose-dependent insulin secretion from pancreatic β-cells. Furthermore, GLP-1R activation is associated with the mobilization of intracellular calcium, a key second messenger in cellular signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Calcium Flux | HEK-293 (expressing hGLP-1R) | EC50 | 10 nM | [1][2] |

| GLP-1 Potentiation of Insulin Secretion | INS-1E (rat insulinoma) | Fold Potentiation (at 0.1 nM) | 1.8 | [1] |

| GLP-1 Potentiation of Insulin Secretion | INS-1E (rat insulinoma) | EC50 (in the presence of 0.2 nM GLP-1) | 0.008 nM | [1] |

| GLP-1 Stimulated cAMP Accumulation | HEK-293 (expressing hGLP-1R) | Maximal Potentiation (at 0.1 nM) | 42% higher than GLP-1 alone | [1] |

Table 2: In Vivo Efficacy of this compound

| Study | Animal Model | Administration | Dosage | Primary Outcome | Reference |

| Glucose Tolerance | Normal male Wistar rats | Intraperitoneal (i.p.) | 0.04 and 0.2 mg/kg | Improved glucose handling after a glucose challenge. | [1][3] |

| Glucose Tolerance | Fatty diabetic Zucker rats | Intragastric (i.g.) | 0.4 mg/kg | Orally active, improving glucose handling. | [1][3] |

| Feeding Behavior | 12-h fasted male Wistar rats | Intracerebroventricular (i.c.v.) | 0.1, 0.5, and 5 µg/kg | Reduced food intake. | [1][3] |

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Caption: GLP-1R signaling pathway modulated by (S)-V-0219 HCl.

References

An In-depth Technical Guide to (S)-V-0219 Hydrochloride: A Novel GLP-1 Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental evaluation of (S)-V-0219 hydrochloride, a potent and orally active positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 (GLP-1) receptor.

Chemical Properties and Structure

This compound is the (S)-enantiomer of the compound V-0219. It is a small molecule designed to enhance the therapeutic effects of endogenous GLP-1, a critical incretin hormone in glucose homeostasis and appetite regulation.

| Property | Value |

| Formal Name | 4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine hydrochloride |

| Molecular Formula | C₂₀H₂₅F₃N₄O₂ • HCl[1] |

| Molecular Weight | 446.9 g/mol [1] |

| CAS Number | Not available for the hydrochloride salt of the (S)-enantiomer specifically. The racemic hydrochloride is 2922283-73-4.[1] |

| Appearance | Solid[1] |

| Purity | ≥98%[1] |

| Solubility | Soluble in Water[1] |

| SMILES | FC(F)(F)C1=CC=C(C=C1)C2=NOC(CN3C--INVALID-LINK--CCC3)=N2.Cl |

Mechanism of Action: A Positive Allosteric Modulator of the GLP-1 Receptor

This compound acts as a positive allosteric modulator (PAM) of the GLP-1 receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR). Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand (GLP-1), PAMs bind to a distinct allosteric site. This binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand.

The primary mechanism of this compound involves the potentiation of GLP-1-induced intracellular signaling cascades. Specifically, it enhances the production of cyclic adenosine monophosphate (cAMP) and elevates intracellular calcium levels upon GLP-1R activation.[2] These second messengers are crucial for the downstream effects of GLP-1, including glucose-dependent insulin secretion from pancreatic β-cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

In Vitro Assays

This assay quantifies the ability of this compound to potentiate GLP-1-induced cyclic AMP production in cells expressing the human GLP-1 receptor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor are cultured in appropriate media and seeded into 96-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

GLP-1 Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of GLP-1.

-

Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: The potentiation of the GLP-1 response by this compound is determined by comparing the cAMP levels in the presence and absence of the compound.

This assay measures the potentiation of GLP-1-induced increases in intracellular calcium concentration by this compound.

Methodology:

-

Cell Preparation: HEK293 cells expressing the human GLP-1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The loaded cells are exposed to various concentrations of this compound.

-

GLP-1 Stimulation: GLP-1 is added to the cells, and the change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is quantified to determine the potentiating effect of the compound.

In Vivo Assays

The OGTT assesses the effect of this compound on glucose disposal in animal models.

Methodology:

-

Animal Acclimation and Fasting: Rodents (e.g., mice or rats) are fasted overnight.

-

Compound Administration: this compound is administered orally (p.o.) or via intraperitoneal (i.p.) injection at specified doses.

-

Glucose Challenge: After a set period, a glucose solution is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between treated and vehicle groups to assess the improvement in glucose tolerance.

This study evaluates the effect of this compound on food intake.

Methodology:

-

Animal Fasting: Animals are fasted for a specific period to induce hunger.

-

Compound Administration: this compound is administered, often intracerebroventricularly (i.c.v.) to assess central effects, or orally to evaluate systemic effects.

-

Food Presentation: A pre-weighed amount of food is provided to the animals.

-

Food Intake Measurement: Food consumption is measured at various time points after administration.

-

Data Analysis: The cumulative food intake is calculated and compared between the treated and control groups.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

In Vitro Potency

| Assay | Cell Line | Parameter | Value |

| cAMP Accumulation | HEK293-hGLP-1R | EC₅₀ (Potentiation of GLP-1) | ~10⁻¹⁰ M |

| Calcium Flux | HEK293-hGLP-1R | EC₅₀ | 10 nM[3] |

| Insulin Secretion | EndoC-βH1 | Potentiation Concentration | 0.1 nM[2] |

In Vivo Efficacy

| Study | Animal Model | Dose and Route | Effect |

| Glucose Tolerance | Normal Wistar Rats | 0.04-0.2 mg/kg, i.p. | Improved glucose handling[2] |

| Glucose Tolerance | Fatty Diabetic Zucker Rats | 0.4 mg/kg, i.g. | Orally active, improved glucose handling[2] |

| Feeding Behavior | Fasted Male Wistar Rats | 0.1-5 µg/kg, i.c.v. | Decreased feeding[2] |

Conclusion

This compound is a potent, orally active small molecule positive allosteric modulator of the GLP-1 receptor. Its ability to enhance GLP-1 signaling, leading to improved glucose control and reduced food intake in preclinical models, highlights its potential as a novel therapeutic agent for type 2 diabetes and obesity. The detailed chemical, mechanistic, and experimental data presented in this guide provide a solid foundation for further research and development of this promising compound.

References

(S)-V-0219 Hydrochloride: A Technical Guide to Studying GPCR Allosteric Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-V-0219 hydrochloride is the orally active enantiomer of V-0219, a potent, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] As a PAM, this compound enhances the receptor's response to the endogenous agonist, GLP-1, thereby potentiating its downstream signaling effects, including insulin secretion.[1][4] This makes it a valuable tool for studying the intricacies of GLP-1R allosteric modulation and its therapeutic potential in metabolic diseases like type 2 diabetes and obesity, a condition sometimes referred to as "diabesity".[3][5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental protocols for its characterization, and quantitative data to facilitate its use in research and drug development.

Mechanism of Action

This compound binds to an allosteric site on the GLP-1R, distinct from the orthosteric site where the native ligand GLP-1 binds. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of GLP-1. The primary downstream signaling pathways potentiated by this compound in the presence of GLP-1 include the activation of Gαs, leading to increased intracellular cyclic AMP (cAMP) accumulation, and the mobilization of intracellular calcium (Ca2+).[4] This enhanced signaling cascade in pancreatic β-cells ultimately results in augmented glucose-stimulated insulin secretion.[1][4]

Caption: GLP-1R signaling pathway modulated by this compound.

Data Presentation

The following tables summarize the quantitative data for this compound and its racemate, V-0219, from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound and Related Compounds.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| (S)-V-0219 | Calcium Flux | HEK293 (hGLP-1R) | EC50 | 10 nM | [5] |

| (R)-V-0219 | Calcium Flux | HEK293 (hGLP-1R) | EC50 | 10 nM | [5] |

| V-0219 | cAMP Accumulation | HEK293 (hGLP-1R) | Potentiation of GLP-1 | 0.001-1 nM | [4] |

| V-0219 | Insulin Secretion | INS-1E | Potentiation of GLP-1 | - | [4] |

| V-0219 + GLP-1 (0.2 nM) | Insulin Secretion | INS-1E | EC50 | 0.008 nM | [7] |

| Exendin(9-39)-NH2 | Inhibition of V-0219 + GLP-1 | INS-1E | IC50 | 6.3 nM | [7] |

Table 2: In Vivo Activity of this compound.

| Compound | Animal Model | Administration | Dose | Effect | Reference |

| (S)-V-0219 | Wistar Rats (fasted) | i.p. | 0.04-0.2 mg/kg | Improved glucose handling | [2] |

| (S)-V-0219 | Zucker Rats (diabetic, fasted) | i.g. | 0.4 mg/kg | Orally active, improved glucose handling | [2] |

| (S)-V-0219 | Wistar Rats (fasted) | i.c.v. | 0.1-5 µg/kg | Decreased feeding | [2] |

| V-0219 | Wild-type Mice | i.p. | 0.1 mg/kg | Improved glucose tolerance | [4] |

| V-0219 | Glp1r knockout Mice | i.p. | 0.1 mg/kg | No effect on glucose tolerance | [4] |

| V-0219 | Rats | i.c.v. | 0.001 mg/kg | Enhanced exendin-4 induced reduction in food intake | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and can be adapted for specific research needs.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to potentiate GLP-1-induced increases in intracellular calcium.

Caption: Workflow for the intracellular calcium mobilization assay.

Methodology:

-

Cell Culture: Seed HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R) into 96-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

-

Compound Addition:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound and incubate for a short period (e.g., 10-15 minutes).

-

Add a sub-maximal concentration of GLP-1 (e.g., EC20 or EC50) to stimulate the receptor.

-

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: Analyze the fluorescence data to determine the potentiation of the GLP-1 response by this compound. Calculate parameters such as EC50 values for the potentiation effect.

cAMP Accumulation Assay

This assay quantifies the potentiation of GLP-1-induced cAMP production by this compound.

Methodology:

-

Cell Culture: Plate HEK293-hGLP-1R cells in a suitable format (e.g., 96-well plates) and allow them to adhere.

-

Assay Procedure:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of GLP-1.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the potentiation of the GLP-1 response.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional assay assesses the effect of this compound on insulin secretion from pancreatic β-cells.

Caption: Workflow for the glucose-stimulated insulin secretion (GSIS) assay.

Methodology:

-

Cell Culture: Culture a suitable pancreatic β-cell line, such as rat INS-1E or human EndoC-βH1 cells, in appropriate culture plates.

-

Pre-incubation: Wash the cells and pre-incubate them in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.5 mM glucose) for 1-2 hours to establish a basal insulin secretion level.

-

Stimulation: Replace the pre-incubation buffer with a high-glucose buffer (e.g., 16.7 mM glucose) containing a fixed concentration of GLP-1 and varying concentrations of this compound. Incubate for a defined period (e.g., 1-2 hours).

-

Sample Collection and Analysis: Collect the supernatant and measure the concentration of secreted insulin using a commercially available ELISA kit.

-

Data Analysis: Normalize the insulin secretion data to the total protein content or cell number. Analyze the data to determine the potentiation of glucose-stimulated insulin secretion by this compound in the presence of GLP-1.

Conclusion

This compound is a powerful research tool for dissecting the mechanisms of GLP-1R allosteric modulation. Its oral bioavailability and demonstrated in vivo efficacy in animal models of diabetes and obesity highlight its potential as a lead compound for the development of novel therapeutics.[5][8] The detailed protocols and compiled data in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies of GPCR pharmacology and drug discovery.

References

- 1. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]

- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

The Pharmacological Profile of (S)-V-0219 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-V-0219 hydrochloride is the (S)-enantiomer of V-0219, a potent and orally active small molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] As a PAM, (S)-V-0219 enhances the signaling of the endogenous GLP-1 peptide, offering a promising therapeutic approach for type 2 diabetes and obesity, a condition often termed "diabesity".[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo activities, and the experimental protocols used for its characterization.

Mechanism of Action

This compound acts as a positive allosteric modulator of the GLP-1R.[1] This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand GLP-1 binds. This binding potentiates the receptor's response to GLP-1, enhancing downstream signaling pathways. The effects of (S)-V-0219 are dependent on the presence of the GLP-1R, as its activity is not observed in GLP-1R knockout (KO) mice.[2]

Signaling Pathway

The binding of GLP-1 to its receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαs subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[1] this compound enhances this signaling cascade, resulting in amplified downstream effects such as potentiation of insulin secretion and calcium mobilization.

Data Presentation

In Vitro Activity

| Assay Type | Cell Line | Parameter | (S)-V-0219 HCl | Reference |

| Calcium Flux | HEK cells expressing hGLP-1R | EC50 | 10 nM | [2] |

| Insulin Secretion (in the presence of GLP-1) | EndoC-βH1 cells | Potentiation | Potentiates insulin secretion | [1] |

In Vivo Activity

| Animal Model | Administration Route | Dose | Effect | Reference |

| Normal male Wistar rats | Intraperitoneal (i.p.) | 0.04 and 0.2 mg/kg | Improved glucose handling | [2] |

| Fatty diabetic Zucker rats | Intragastric (i.g.) | 0.4 mg/kg | Orally active, improved glucose handling | [1] |

| 12-h fasted male Wistar rats | Intracerebroventricular (i.c.v.) | 0.1-5 µg/kg in 5 µL | Decreased feeding | [1] |

Experimental Protocols

In Vitro Assays

This assay measures the ability of this compound to potentiate GLP-1R-mediated intracellular calcium mobilization.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the human GLP-1 receptor (hGLP-1R) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight to allow for attachment.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution in the dark at 37°C for a specified time.

-

Compound Addition: The dye solution is removed, and cells are washed. This compound, diluted to various concentrations, is added to the wells.

-

GLP-1 Stimulation: After a brief incubation with the compound, a fixed concentration of GLP-1 is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring fluorescence intensity over time using a plate reader equipped for kinetic reading.

-

Data Analysis: The potentiation of the GLP-1 response by this compound is calculated, and the EC50 value is determined from the dose-response curve.

This assay evaluates the effect of this compound on GLP-1-potentiated insulin secretion from pancreatic beta cells.

Detailed Methodology:

-

Cell Culture: The stable human pancreatic beta-cell line EndoC-βH1 is cultured under specific conditions to maintain its insulin-secreting phenotype.

-

Cell Plating: Cells are seeded in multi-well plates and cultured to an appropriate confluency.

-

Pre-incubation: Prior to the assay, cells are washed and pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.

-

Treatment: The pre-incubation buffer is replaced with a high-glucose buffer containing a fixed concentration of GLP-1 and varying concentrations of this compound.

-

Incubation: The cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for insulin secretion.

-

Sample Collection: The supernatant is collected to measure the amount of secreted insulin.

-

Insulin Quantification: The concentration of insulin in the supernatant is determined using a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The potentiation of GLP-1-stimulated insulin secretion by this compound is quantified and compared to controls.

In Vivo Assays

The IPGTT is used to assess the effect of this compound on glucose disposal in rodent models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]

- 4. pubs.acs.org [pubs.acs.org]

(S)-V-0219 Hydrochloride: A Deep Dive into its Modulation of Insulin Secretion Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-V-0219 hydrochloride has emerged as a potent, orally active small molecule that positively modulates the glucagon-like peptide-1 receptor (GLP-1R). This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on insulin secretion pathways. We will delve into the detailed experimental protocols used to characterize this compound, present a thorough analysis of the quantitative data from in vitro and in vivo studies, and visualize the key signaling cascades involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolic diseases, particularly type 2 diabetes and obesity.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a pivotal role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells.[1][2] Consequently, the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor, has become a prime therapeutic target for the management of type 2 diabetes. While peptide-based GLP-1R agonists have proven to be effective, they require parenteral administration. The development of orally bioavailable small-molecule positive allosteric modulators (PAMs) of the GLP-1R, such as this compound, represents a significant advancement in this therapeutic area.[1][2]

This compound is the (S)-enantiomer of V-0219, a novel compound identified for its ability to potentiate GLP-1R signaling.[3][4] As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to its endogenous ligand, GLP-1.[1][2] This allosteric modulation leads to a significant potentiation of the downstream signaling pathways, ultimately resulting in enhanced insulin secretion in a glucose-dependent manner.[4][5] This guide will explore the intricate details of how this compound achieves this effect.

Mechanism of Action: Potentiation of GLP-1R Signaling

The primary mechanism by which this compound stimulates insulin secretion is through the positive allosteric modulation of the GLP-1R. This leads to an amplification of the canonical GLP-1R signaling cascade in pancreatic β-cells.

GLP-1R Signaling Cascade

Upon binding of GLP-1, the GLP-1R undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gαs. This initiates a cascade of intracellular events:

-

cAMP Production: Activated Gαs stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3]

-

PKA and Epac2 Activation: The rise in intracellular cAMP levels activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).

-

Calcium Mobilization: PKA and Epac2 activation leads to an increase in intracellular calcium concentration ([Ca2+]i) through multiple mechanisms, including the influx of extracellular calcium via voltage-dependent calcium channels (VDCCs) and the release of calcium from intracellular stores, such as the endoplasmic reticulum.[5]

-

Insulin Granule Exocytosis: The elevated [Ca2+]i is a critical trigger for the fusion of insulin-containing granules with the plasma membrane, resulting in the secretion of insulin.

This compound, by binding to an allosteric site on the GLP-1R, enhances the affinity and/or efficacy of GLP-1, leading to a more robust and sustained activation of this signaling pathway.[1][2]

Figure 1: GLP-1R signaling pathway modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies characterizing the effects of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | Parameter | (S)-V-0219 | Reference |

| cAMP Accumulation | HEK-293 (expressing hGLP-1R) | EC50 of potentiation | 10 nM | [3] |

| Insulin Secretion | INS-1E (rat insulinoma) | EC50 of potentiation (with 0.2 nM GLP-1) | 0.008 nM | [3] |

| Calcium Flux | HEK-293 (expressing hGLP-1R) | EC50 | 10 nM | [3] |

Table 2: In Vivo Efficacy of this compound in Glucose Tolerance Tests

| Animal Model | Compound | Dose (mg/kg) | Route | Effect on Glucose Tolerance | Reference |

| Wistar Rats | (S)-V-0219 | 0.04 and 0.2 | i.p. | Improved glucose handling | [3] |

| Zucker (fa/fa) Rats | (S)-V-0219 | 0.4 | i.g. | Improved glucose handling | [3] |

| Wild-type Mice | V-0219 | 0.1 | i.p. | Improved glucose handling | [3][6] |

| GLP-1R KO Mice | V-0219 | 0.1 | i.p. | No effect on glucose handling | [3][6] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Decara et al. (2022).[3]

cAMP Accumulation Assay

-

Cell Line: HEK-293 cells stably expressing the human GLP-1 receptor (hGLP-1R).

-

Procedure:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are incubated with varying concentrations of this compound in the presence of a fixed concentration of GLP-1.

-

Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF-based assay).

-

Data are normalized to the response of GLP-1 alone and fitted to a dose-response curve to determine the EC50 of potentiation.

-

Figure 2: Experimental workflow for the cAMP accumulation assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Cell Line: INS-1E rat insulinoma cells.

-

Procedure:

-

INS-1E cells are seeded in 24-well plates and cultured until they reach the appropriate density.

-

Cells are pre-incubated in a low-glucose buffer (e.g., 3 mM glucose) to establish a baseline.

-

The pre-incubation buffer is replaced with a high-glucose buffer (e.g., 15 mM glucose) containing varying concentrations of this compound and a fixed concentration of GLP-1.

-

After incubation, the supernatant is collected, and the concentration of secreted insulin is measured using an ELISA or radioimmunoassay (RIA).

-

The results are expressed as a fold-increase over the insulin secretion stimulated by GLP-1 in the absence of the PAM.

-

Intracellular Calcium Flux Assay

-

Cell Line: HEK-293 cells stably expressing hGLP-1R.

-

Procedure:

-

Cells are seeded in black-walled, clear-bottom 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The dye is washed out, and cells are incubated in a physiological buffer.

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

This compound is added, followed by GLP-1, and the change in fluorescence intensity over time is monitored.

-

The increase in fluorescence, corresponding to the rise in intracellular calcium, is quantified to determine the EC50.

-

In Vivo Glucose Tolerance Test

-

Animal Models: Wistar rats, Zucker (fa/fa) obese rats, and wild-type and GLP-1R knockout mice.[3][6]

-

Procedure:

-

Animals are fasted overnight (typically 12-16 hours).

-

A baseline blood glucose measurement is taken from the tail vein.

-

This compound or vehicle is administered via the appropriate route (intraperitoneal or oral gavage).

-

After a set pre-treatment time (e.g., 30 minutes), a glucose challenge (e.g., 2 g/kg) is administered intraperitoneally or orally.

-

Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

The area under the curve (AUC) for blood glucose is calculated to assess the improvement in glucose tolerance.

-

Discussion and Future Directions

The data presented in this guide clearly demonstrate that this compound is a potent positive allosteric modulator of the GLP-1R that enhances insulin secretion in a glucose-dependent manner. Its oral activity and efficacy in animal models of diabetes and obesity highlight its potential as a novel therapeutic agent.[3][7]

The mechanism of action, centered on the potentiation of the canonical GLP-1R signaling pathway, provides a solid foundation for its therapeutic rationale. The lack of efficacy in GLP-1R knockout mice confirms the on-target activity of the compound.[3][6]

Future research should focus on several key areas:

-

Elucidation of the precise binding site of this compound on the GLP-1R through structural biology studies.

-

Investigation of potential biased signaling to determine if this compound preferentially activates certain downstream pathways over others.

-

Long-term efficacy and safety studies in preclinical models to further validate its therapeutic potential.

-

Clinical trials in human subjects to evaluate its pharmacokinetics, pharmacodynamics, and clinical efficacy in patients with type 2 diabetes and obesity.

Conclusion

This compound represents a promising step forward in the development of oral therapies for metabolic diseases. Its ability to potently and selectively modulate the GLP-1R signaling pathway to enhance glucose-dependent insulin secretion offers a potentially safer and more convenient treatment option compared to existing injectable GLP-1R agonists. The comprehensive data and protocols outlined in this technical guide provide a valuable resource for the scientific community to further explore and develop this and other novel GLP-1R PAMs.

References

- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]

- 2. Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]

Understanding the enantiospecificity of V-0219

An In-Depth Technical Guide to the Enantiospecificity of V-0219

Introduction

V-0219, also known as compound 9, is a potent, orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] As a class B G-protein coupled receptor (GPCR), GLP-1R is a key target in the treatment of type 2 diabetes and obesity.[1][4] V-0219 enhances the efficacy of endogenous GLP-1, leading to glucose-dependent insulin release, reduced food intake, and improved glucose handling.[1][5] This document provides a comprehensive overview of the enantiospecificity of V-0219, detailing its pharmacological characterization, the signaling pathways it modulates, and the experimental protocols used in its evaluation.

Enantiospecificity of V-0219

V-0219 possesses a stereocenter, necessitating the evaluation of its individual enantiomers, (S)-9 and (R)-9.[1][4] Enantioselective synthesis was performed to characterize the pharmacological activity of each enantiomer.[1][4]

In vitro studies revealed that both the (S) and (R) enantiomers of V-0219 potentiate calcium fluxes in cells expressing the GLP-1R with similar efficacy.[1] Both enantiomers demonstrated a comparable ability to potentiate GLP-1-induced receptor activation, leading to a two-fold increase in the maximum agonist signal.[4]

Despite the similar in vitro activity, in vivo studies highlighted the superior profile of the (S)-enantiomer. The (S)-enantiomer, designated (S)-9, demonstrated oral efficacy in animal models, improving glucose handling and reducing food intake.[1][3][6] Specifically, (S)-9 was shown to be orally active in improving glucose handling in fatty diabetic Zucker rats.[4]

Data Presentation

In Vitro Activity of V-0219 and its Enantiomers

| Compound | Assay | Parameter | Value |

| V-0219 (racemate) | cAMP Accumulation (hGLP-1R) | Max. Potentiation of GLP-1 | 42% higher than GLP-1 alone (at 0.1 nM) |

| Insulin Release (INS-1 cells) | Potentiation of GLP-1 induced secretion | Subnanomolar potency | |

| (S)-9 | Calcium Flux (hGLP-1R) | EC50 | 10 nM |

| (R)-9 | Calcium Flux (hGLP-1R) | EC50 | 10 nM |

| GLP-1 | Calcium Flux (hGLP-1R) | EC50 | 45 nM |

In Vivo Activity of (S)-V-0219

| Animal Model | Administration | Dose | Effect |

| Wistar Rats | Intraperitoneal (ip) | 0.04 and 0.2 mg/kg | Improved glucose handling |

| Fatty Zucker Rats | Intragastric (ig) | 0.4 mg/kg | Orally active, improved glucose handling |

| Wistar Rats | Intracerebroventricular (icv) | 0.1, 0.5, and 5 µg/kg | Reduced feeding |

Source:[1]

Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathway

The binding of GLP-1 to its receptor activates Gαs, leading to the production of cAMP. V-0219, as a PAM, enhances this signaling cascade.

Caption: V-0219 enhances GLP-1R signaling.

Experimental Workflow for V-0219 Characterization

The discovery and characterization of V-0219 followed a systematic workflow from initial screening to in vivo testing.

Caption: V-0219 development workflow.

Experimental Protocols

cAMP Accumulation in hGLP-1R-Transfected Cells

cAMP production was measured in HEK-293 cells stably expressing the human GLP-1R.[1] Cells were incubated with increasing concentrations of GLP-1 in the presence or absence of V-0219.[1] The assay demonstrated a clear concentration-dependent potentiation by V-0219 in the range of 10-12 to 10-9 M.[1] Maximum efficacy was observed at a 0.1 nM concentration of V-0219, which resulted in a 42% greater maximal potentiation of GLP-1R stimulation compared to GLP-1 alone.[4]

Insulin Release in Rat INS-1 Insulinoma Cells

The effect of V-0219 on insulin release was assessed in INS-1 β-cells under high glucose conditions.[1] Various concentrations of V-0219 (0.01, 0.1, and 1 nM) were tested for their ability to potentiate GLP-1-induced insulin secretion.[1] This assay confirmed the subnanomolar potency of V-0219 in enhancing insulin release.[1]

In Vivo Glucose Handling Studies

Fasted male Wistar rats or fatty Zucker rats were administered V-0219 or its (S)-enantiomer via intraperitoneal or intragastric routes.[1] Following compound administration, a glucose challenge (2 g/kg) was given.[1] Blood glucose levels were monitored over time to assess the improvement in glucose handling.[1] The (S)-enantiomer was found to be orally active in improving glucose tolerance.[1][4]

In Vivo Feeding Inhibition Studies

The effect of V-0219 on food intake was evaluated in 12-hour fasted male Wistar rats.[1] The compound was administered via intracerebroventricular (icv) injection.[1] V-0219 was shown to potentiate the feeding inhibition induced by the GLP-1R agonist exendin-4, reducing the IC50 of exendin-4 from 394 ng to 89 ng when co-administered with 1 µg/kg of V-0219.[1]

Conclusion

V-0219 is a promising small-molecule PAM of the GLP-1R with potent in vitro and in vivo activity. The investigation into its stereochemistry revealed that while both enantiomers are active in vitro, the (S)-enantiomer is responsible for the observed oral efficacy in vivo. This enantiospecificity is a critical finding for the further development of V-0219 as a potential oral therapeutic for the treatment of "diabesity," a term for diabetes occurring in the context of obesity.[1][3][5] The detailed characterization of V-0219 and its enantiomers provides a solid foundation for future drug development efforts targeting the GLP-1R.

References

- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. docta.ucm.es [docta.ucm.es]

- 6. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]

Methodological & Application

Application Notes and Protocols for (S)-V-0219 Hydrochloride In Vivo Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of (S)-V-0219 hydrochloride to rats, based on preclinical studies. The information herein is intended to guide researchers in designing and executing similar experiments for the evaluation of this compound's therapeutic potential.

This compound , also referred to as compound (S)-9, is a potent, orally active small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R)[1][2][3][4][5]. It has shown promising results in rodent models for improving glucose handling and reducing food intake, suggesting its potential for the treatment of "diabesity," a term referring to diabetes occurring in the context of obesity[1][2][3][4].

Compound Information

| Compound Name | This compound ((S)-9) |

| Chemical Name | (S)-4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine hydrochloride |

| Mechanism of Action | Positive Allosteric Modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R) |

| Therapeutic Target | GLP-1 Receptor |

| Potential Indication | Type 2 Diabetes and Obesity ("Diabesity") |

In Vivo Administration Protocols in Rats

The following protocols are based on published studies involving (S)-V-0219 in Wistar and Zucker rats. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Experimental Protocol for Pharmacokinetic Analysis:

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Housing: House animals in a controlled environment with a standard 12-hour light/dark cycle and provide ad libitum access to food and water, unless fasting is required for the experiment.

-

Compound Preparation: Prepare this compound in an appropriate vehicle for both intravenous and oral administration. The hydrochloride salt form is typically used for improved solubility.

-

Administration:

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes)[6].

-

Sample Processing: Process blood samples to obtain plasma and analyze the concentration of (S)-V-0219 using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and oral bioavailability.

Summary of Pharmacokinetic Parameters for V-0219 in Rats:

| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |

| Tmax | - | 50 minutes |

| Half-life (t1/2) | ~3 hours | ~3 hours |

| Oral Bioavailability | - | 39% |

Data is for the racemic compound 9, with (S)-9 being the active enantiomer used in efficacy studies[1][3].

Efficacy Studies (Glucose Tolerance and Food Intake)

These studies are designed to evaluate the pharmacological effects of (S)-V-0219 on glucose metabolism and appetite.

Experimental Protocol for Glucose Tolerance Test:

-

Animal Model: Normal male Wistar rats or diabetic models such as fatty Zucker rats[1][3].

-

Acclimation: Allow animals to acclimate to the housing conditions and handling procedures.

-

Fasting: Fast animals overnight (e.g., 12 hours) prior to the experiment.

-

Compound Administration:

-

Glucose Challenge: 30 minutes after compound administration, administer a glucose solution (2 g/kg) via oral gavage or intraperitoneal injection.

-

Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess improvements in glucose handling.

Summary of In Vivo Efficacy Dosing in Rats:

| Animal Model | Administration Route | Dose (mg/kg) | Observed Effect |

| Normal male Wistar rats | Intraperitoneal (IP) | 0.04 and 0.2 | Improved glucose handling |

| Fatty diabetic Zucker rats | Oral (PO) | 0.4 | Improved glucose handling |

Data is for the (S)-enantiomer of V-0219[1][3].

Signaling Pathway and Experimental Workflow

Signaling Pathway of (S)-V-0219

(S)-V-0219 acts as a positive allosteric modulator of the GLP-1 receptor. It does not activate the receptor on its own but enhances the signaling of the endogenous ligand, GLP-1. This leads to increased insulin secretion in a glucose-dependent manner.

Caption: Signaling pathway of (S)-V-0219 as a GLP-1R PAM.

General Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel compound like (S)-V-0219 in a rat model.

Caption: General workflow for in vivo efficacy studies in rats.

Important Considerations

-

Ethical Approval: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC)[7].

-

Compound Formulation: Ensure that this compound is properly dissolved or suspended in a suitable vehicle. The vehicle should be tested alone to ensure it has no effects on the experimental endpoints.

-

Dose Selection: The doses provided are based on a specific study. It may be necessary to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions and animal model.

-

Route of Administration: The choice of administration route (e.g., IV, IP, PO) will depend on the experimental question. For assessing oral bioavailability and potential as an oral therapeutic, oral administration is crucial[7].

-

Data Interpretation: The effects of (S)-V-0219 are dependent on the presence of GLP-1. Therefore, the physiological state of the animal (e.g., fasted vs. fed) can influence the outcome.

These application notes are intended as a guide. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the protocols to their specific research needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]

- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docta.ucm.es [docta.ucm.es]

- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]

- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Notes and Protocols for Cell-based Calcium Flux Assay Using (S)-V-0219 Hydrochloride, a GLP-1R Positive Allosteric Modulator

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-V-0219 hydrochloride is a potent, orally active small molecule identified as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4] It is the (S)-enantiomer of V-0219.[1][3] GLP-1R is a class B G-protein coupled receptor (GPCR) crucial for regulating glucose homeostasis and has become a significant target for treating type 2 diabetes and obesity.[5][6][7] As a PAM, this compound enhances the signaling of the endogenous ligand, GLP-1, thereby potentiating its therapeutic effects.[8] One of the key downstream signaling events of GLP-1R activation is the mobilization of intracellular calcium, which can be quantified using a cell-based calcium flux assay. This application note provides a detailed protocol for utilizing this compound in such an assay to characterize its modulatory effects on GLP-1R. (S)-V-0219 has been shown to activate calcium fluxes in HEK cells that stably express the human GLP-1R.[1][3]

Mechanism of Action and Signaling Pathway

Upon binding of GLP-1, the GLP-1R undergoes a conformational change, leading to the activation of G-proteins, primarily Gαs and Gαq. The Gαs pathway stimulates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP). The Gαq pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). As a PAM, this compound binds to an allosteric site on the GLP-1R, enhancing the affinity and/or efficacy of GLP-1, leading to a more robust and sustained calcium release.

Below is a diagram illustrating the GLP-1R signaling pathway leading to calcium mobilization, and the role of this compound.

Experimental Protocols

Materials and Reagents

-

Cells: HEK293 cells stably expressing human GLP-1R (or other suitable cell line).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO or water, as it is water-soluble.[8]

-

GLP-1 (7-36) amide: Prepare a stock solution (e.g., 1 mM) in sterile water or PBS.

-

Calcium-sensitive dye: Fluo-4 AM, Fluo-8 AM, or similar.

-

Probenecid: (Optional, to prevent dye leakage).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Positive Control: Ionomycin or ATP.

-

Negative Control: Assay buffer with vehicle (e.g., DMSO).

-

Microplates: 96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader: With kinetic reading capabilities and appropriate filters for the chosen dye (e.g., Ex/Em ~490/520 nm for Fluo-4).

Protocol: Cell-based Calcium Flux Assay

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.

-

Cell Plating:

-

Culture HEK293-GLP1R cells to 80-90% confluency.

-

Trypsinize and resuspend cells in culture medium.

-

Plate cells at a density of 40,000-60,000 cells per well in a 96-well black, clear-bottom plate.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the dye loading solution by diluting the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer to the desired final concentration (typically 1-5 µM). Probenecid can be added to this solution to a final concentration of 2.5 mM.

-

Aspirate the culture medium from the cell plate.

-

Add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.

-

After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye.

-

Add 100 µL of assay buffer to each well and incubate for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in assay buffer at 2X the final desired concentrations.

-

Prepare a fixed, sub-maximal concentration of GLP-1 (e.g., EC20) in assay buffer at 2X the final concentration.

-

For the PAM assay, mix the diluted this compound with the fixed concentration of GLP-1.

-

The fluorescence plate reader should be programmed to add the compound solutions and immediately begin kinetic reading.

-

-

Data Acquisition:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Inject 100 µL of the compound solutions (or controls) into the respective wells.

-

Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 120-180 seconds.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).

-

The response can be quantified by the peak fluorescence intensity or the area under the curve (AUC).

-

Plot the response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

-

Experimental Workflow Diagram

Data Presentation

The potency of this compound can be summarized in the following table. The data presented are representative values from the literature.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| (S)-V-0219 | Calcium Flux | HEK cells expressing hGLP-1R | EC50 | 10 nM | [5] |

| V-0219 | Insulin Secretion (in presence of 0.2 nM GLP-1) | INS-1E cells | EC50 | 0.008 nM | [6] |

| GLP-1 | Calcium Flux | HEK cells expressing hGLP-1R | EC50 | 45 nM | [5] |

Note: The EC50 value for (S)-V-0219 in the calcium flux assay was reported to be the same as its (R)-enantiomer.[5]

The cell-based calcium flux assay is a robust and reliable method for characterizing the activity of GLP-1R modulators like this compound. This application note provides a comprehensive protocol that can be adapted for high-throughput screening and detailed pharmacological studies. The ability of this compound to potentiate GLP-1-induced calcium signaling at nanomolar concentrations highlights its potential as a therapeutic agent for metabolic disorders.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. caymanchem.com [caymanchem.com]

Application Notes and Protocols for (S)-V-0219 Hydrochloride in Pancreatic Beta-Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-V-0219 hydrochloride is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] As a PAM, it enhances the signaling of the endogenous ligand, GLP-1, thereby potentiating its effects on insulin secretion in a glucose-dependent manner. This makes it a promising candidate for the research and development of novel therapeutics for type 2 diabetes and obesity.[2][3][4] These application notes provide detailed protocols for the use of this compound in two common pancreatic beta-cell lines: the human EndoC-βH1 cell line and the rat INS-1E insulinoma cell line.

Mechanism of Action

This compound binds to an allosteric site on the GLP-1R, leading to a conformational change that enhances the receptor's affinity for GLP-1 and/or increases the efficacy of GLP-1-mediated signaling. In pancreatic beta-cells, the activation of GLP-1R by GLP-1 is coupled to the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to a cascade of downstream events that include increased intracellular calcium levels and potentiation of glucose-stimulated insulin secretion.[6] this compound has been shown to potentiate GLP-1-induced cAMP accumulation and insulin secretion in pancreatic beta-cell lines.[5][7]

GLP-1R Signaling Pathway in Pancreatic Beta-Cells

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. docta.ucm.es [docta.ucm.es]

- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Glucagon-like peptide-1 potentiates glucose-stimulated insulin secretion via the transient receptor potential melastatin 2 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-V-0219 Hydrochloride in Mouse Models of Obesity

For Researchers, Scientists, and Drug Development Professionals

Introduction